Benzyl N-[(3S)-1-(propan-2-yl)pyrrolidin-3-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-[(3S)-1-(propan-2-yl)pyrrolidin-3-yl]carbamate: is a chemical compound with the molecular formula C15H22N2O2 and a molecular weight of 262.35 g/mol . This compound is characterized by a pyrrolidine ring substituted with a benzyl carbamate group, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl N-[(3S)-1-(propan-2-yl)pyrrolidin-3-yl]carbamate typically involves the reaction of a pyrrolidine derivative with benzyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzyl N-[(3S)-1-(propan-2-yl)pyrrolidin-3-yl]carbamate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, leading to the reduction of the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as amines or thiols replace the benzyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Nucleophiles like amines or thiols, organic solvents, and mild heating.
Major Products:
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Amines derived from the reduction of the carbamate group.
Substitution: Substituted pyrrolidine derivatives with various functional groups.
Scientific Research Applications
Chemistry: Benzyl N-[(3S)-1-(propan-2-yl)pyrrolidin-3-yl]carbamate is used as an intermediate in the synthesis of complex organic molecules. Its reactivity and stability make it a valuable building block in organic synthesis .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a probe in biochemical assays. Its structural features allow it to interact with various biological targets, providing insights into molecular mechanisms .
Medicine: Its ability to modulate biological pathways makes it a candidate for drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products .
Mechanism of Action
The mechanism of action of Benzyl N-[(3S)-1-(propan-2-yl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Pyrrolidine: A simple nitrogen heterocycle used in various chemical and pharmaceutical applications.
Pyrrolizines: Compounds with a fused pyrrolidine and benzene ring, known for their biological activity.
Pyrrolidine-2-one: A lactam derivative of pyrrolidine with applications in medicinal chemistry.
Pyrrolidine-2,5-diones: Compounds with two carbonyl groups, used in the synthesis of bioactive molecules.
Uniqueness: Benzyl N-[(3S)-1-(propan-2-yl)pyrrolidin-3-yl]carbamate stands out due to its specific substitution pattern, which imparts unique reactivity and biological activity. The presence of the benzyl carbamate group enhances its ability to interact with biological targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
benzyl N-[(3S)-1-propan-2-ylpyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-12(2)17-9-8-14(10-17)16-15(18)19-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3,(H,16,18)/t14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRHPZBDSVGXKW-AWEZNQCLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(C1)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1CC[C@@H](C1)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.